Anti-Toxoplasma Potency: NSC3852 vs. Structural Analog NSC74949
In a direct head-to-head comparison of 13 quinoline analogs bearing nitrogen substituents at the ring-5 position, NSC3852 inhibited Toxoplasma gondii tachyzoite propagation in human fibroblasts with an EC₅₀ of 80 nM, demonstrating 8.1-fold higher potency than the next most potent compound, NSC74949 (EC₅₀ = 646 nM) [1].
| Evidence Dimension | Antiparasitic potency (EC₅₀) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | NSC74949: 646 nM |
| Quantified Difference | 8.1-fold more potent |
| Conditions | Toxoplasma gondii tachyzoite propagation in human fibroblasts, in vitro |
Why This Matters
For researchers developing antiprotozoal agents, this 8.1-fold potency advantage translates to lower compound usage and reduced cytotoxicity risk in cell-based assays.
- [1] Strobl JS, et al. Inhibition of Toxoplasma gondii and Plasmodium falciparum infections in vitro by NSC3852, a redox active antiproliferative and tumor cell differentiation agent. J Parasitol. 2009;95(1):215-23. PMID: 18837587. View Source
